molecular formula C11H9NO3 B8096704 8-Methoxyquinoline-7-carboxylic acid

8-Methoxyquinoline-7-carboxylic acid

Cat. No.: B8096704
M. Wt: 203.19 g/mol
InChI Key: PIUPHZIISHPJCB-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the 8th position and a carboxylic acid group at the 7th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the introduction of a methoxy group through methylation and the subsequent carboxylation at the 7th position. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions efficiently.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and yield. The process often involves the use of high-pressure and high-temperature conditions to facilitate the reactions. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Methoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby interfering with their normal function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in pathogens and cancer cells .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its strong metal ion chelation properties and broad pharmacological applications.

    6-Methoxyquinoline-3-carboxylic acid: Another quinoline derivative with similar structural features but different functional groups.

Uniqueness: 8-Methoxyquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8th position and carboxylic acid group at the 7th position make it a valuable compound for various applications, distinguishing it from other quinoline derivatives .

Properties

IUPAC Name

8-methoxyquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-8(11(13)14)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUPHZIISHPJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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